molecular formula C19H25N3O2 B11665148 2-methoxybenzaldehyde N-1-adamantylsemicarbazone

2-methoxybenzaldehyde N-1-adamantylsemicarbazone

Cat. No.: B11665148
M. Wt: 327.4 g/mol
InChI Key: CACWLDGKXORDKR-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ADAMANTAN-1-YL)-1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]UREA is a synthetic organic compound that features an adamantane moiety, a methoxyphenyl group, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ADAMANTAN-1-YL)-1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]UREA typically involves the following steps:

    Formation of the Schiff Base: The reaction between adamantane-1-amine and 2-methoxybenzaldehyde under acidic or basic conditions to form the Schiff base.

    Urea Formation: The Schiff base is then reacted with an isocyanate or a urea derivative to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the Schiff base or the urea linkage.

    Substitution: The adamantane moiety may undergo substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives of the methoxyphenyl group.

    Reduction Products: Reduced forms of the Schiff base or urea linkage.

    Substitution Products: Substituted adamantane derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential antiviral, antibacterial, and anticancer agent.

    Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(ADAMANTAN-1-YL)-1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]UREA would depend on its specific application:

    Antiviral: Inhibition of viral replication by targeting viral enzymes or proteins.

    Antibacterial: Disruption of bacterial cell wall synthesis or function.

    Anticancer: Induction of apoptosis or inhibition of cell proliferation through interaction with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane moiety.

    Rimantadine: Another antiviral drug with structural similarities.

Uniqueness

3-(ADAMANTAN-1-YL)-1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]UREA is unique due to its combination of an adamantane moiety, a methoxyphenyl group, and a urea linkage, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

1-(1-adamantyl)-3-[(E)-(2-methoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C19H25N3O2/c1-24-17-5-3-2-4-16(17)12-20-22-18(23)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11H2,1H3,(H2,21,22,23)/b20-12+

InChI Key

CACWLDGKXORDKR-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)NC23CC4CC(C2)CC(C4)C3

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.